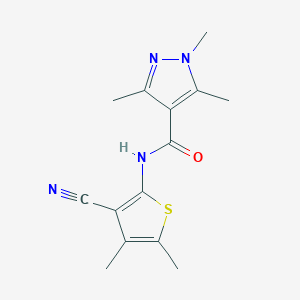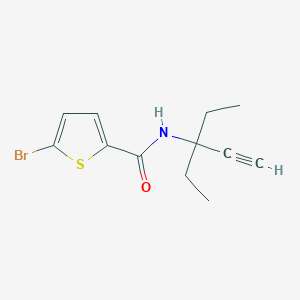![molecular formula C18H26N2O4S B10969288 Tetrahydrofuran-2-yl{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10969288.png)
Tetrahydrofuran-2-yl{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines a tetrahydrofuran ring with a piperazine moiety and a sulfonyl group attached to a trimethylphenyl ring
Preparation Methods
The synthesis of TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.
Synthesis of the Piperazine Moiety: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 2,4,5-trimethylbenzenesulfonyl chloride.
Coupling of the Tetrahydrofuran and Piperazine Derivatives: The final step involves coupling the tetrahydrofuran ring with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the sulfonyl group, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group or the tetrahydrofuran ring.
Scientific Research Applications
TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine moiety can interact with receptor sites, potentially modulating receptor activity and leading to various biological effects.
Comparison with Similar Compounds
TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can be compared with similar compounds, such as:
{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}(tetrahydro-2-furanyl)methanone: This compound has a similar structure but with a fluorophenyl group instead of a trimethylphenyl group, which can lead to different biological activities and properties.
Tetrahydro-2-furanyl(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)methanone: This compound contains a trifluoromethyl group, which can significantly alter its chemical reactivity and biological interactions.
By understanding the unique features and applications of TETRAHYDRO-2-FURANYL{4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C18H26N2O4S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
oxolan-2-yl-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C18H26N2O4S/c1-13-11-15(3)17(12-14(13)2)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h11-12,16H,4-10H2,1-3H3 |
InChI Key |
XMKKUMHAEAXHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10969205.png)
![2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B10969211.png)

![7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969235.png)
![N-(3-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10969243.png)
![N-[1-(5-chlorothiophen-2-yl)propyl]-2-fluorobenzenesulfonamide](/img/structure/B10969246.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10969248.png)

![2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10969261.png)
![1-(4-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10969266.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10969284.png)
![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10969291.png)
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10969293.png)
![4-ethyl-3-[(2-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10969300.png)
